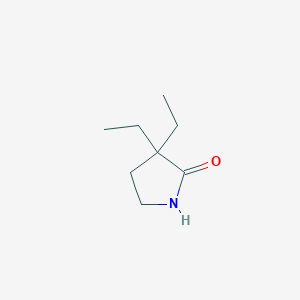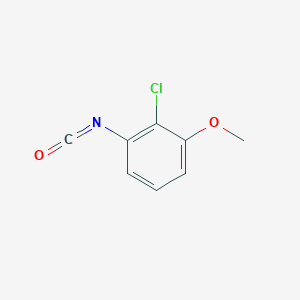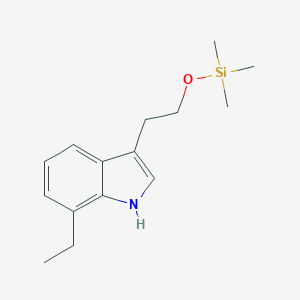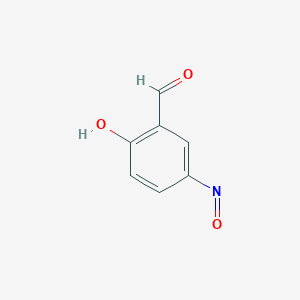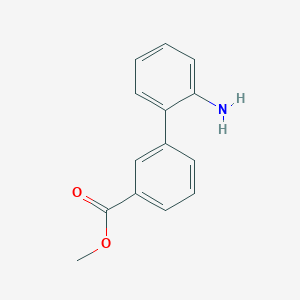
3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene
説明
“3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene” is a compound that contains a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is part of a class of compounds known as 1,2,4-triazole derivatives .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds. For example, one synthesis strategy involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .科学的研究の応用
Corrosion Inhibition
3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene derivatives have been investigated for their applications as corrosion inhibitors. In a study, triazole Schiff bases, including compounds with similar structural motifs, showed promising results as corrosion inhibitors for mild steel in acidic media. These inhibitors demonstrated increased efficiency with concentration and provided insights into thermodynamic and electrochemical behavior, adhering to the Langmuir isotherm in adsorption processes. The mixed-type inhibitors were explored through weight loss, potentiodynamic polarization, and electrochemical impedance techniques, supported by SEM and FTIR surface morphology examinations. Quantum chemical calculations corroborated the experimental findings, highlighting the importance of electronic properties in determining inhibition efficiency (Chaitra, Mohana, & Tandon, 2015).
Nucleophilic Aromatic Substitution
The compound 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, sharing a close structural resemblance, was synthesized through various methods and subjected to nucleophilic aromatic substitution (SNAr). This process involved the replacement of the fluorine atom with different nucleophiles, leading to novel compounds with potential applications in various fields. This study highlights the versatility of fluoronitroaryl compounds in chemical synthesis and the potential for developing new materials and molecules through SNAr reactions (Ajenjo et al., 2016).
Organic Synthesis and Catalysis
Another study focused on the synthesis of novel fluoronitroaryl triazenes, demonstrating a method to access substituted arenes through mild displacement of the fluoride ion. These compounds offer unique pathways to 1-alkyl-5-nitro-1H-benzotriazoles, showcasing the potential of this compound and its derivatives in organic synthesis and as intermediates in the preparation of complex organic molecules (Lormann, Walker, Es-Sayed*, & Bräse, 2002).
Metal-Organic Frameworks (MOFs)
Compounds with triazole and nitro functional groups have been utilized in the development of metal-organic frameworks (MOFs). These MOFs exhibit promising catalytic properties, including chemo- and regio-selective enamination of β-ketoesters. The study illustrates the structural diversity and functional versatility of triazole-based compounds in catalysis, highlighting their potential in facilitating selective chemical transformations (Zhao et al., 2013).
特性
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN4O2/c9-7-3-6(13(14)15)1-2-8(7)12-5-10-4-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOQNQIBUCTGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415467 | |
| Record name | 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182060-01-1 | |
| Record name | 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
